Cas no 853908-49-3 (5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid)

5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid is a brominated nitrovinyl-substituted benzoic acid derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a reactive nitroethenylamino group adjacent to a carboxylic acid functionality, enabling versatile reactivity in coupling and functionalization reactions. The bromine substituent enhances electrophilic aromatic substitution potential, while the nitroethenyl group may serve as a Michael acceptor or participate in cyclization reactions. This compound is particularly valuable as an intermediate in the synthesis of heterocyclic scaffolds or bioactive molecules. Its well-defined structure and multiple reactive sites make it a useful building block for medicinal chemistry and materials science applications requiring precise molecular modifications.
5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid structure
853908-49-3 structure
Product name:5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid
CAS No:853908-49-3
MF:C9H7BrN2O4
MW:287.066881418228
CID:832621
PubChem ID:59170651

5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-
    • 5-bromo-2-(2-nitroethenylamino)benzoic acid
    • 5-BROMO-2-[(2-NITROETHENYL)AMINO]-BENZOIC ACID
    • 5-BROMO-2-(2-NITROVINYLAMINO)BENZOIC ACID
    • 5-Bromo-2-[(2-nitroethenyl)amino]benzoic acid (ACI)
    • 1201643-75-5
    • 853908-49-3
    • 5-Bromo-2-[[(1E)-2-nitroethenyl]amino]benzoic acid
    • BCP07429
    • AKOS032945604
    • SZJMFZZFALOIGB-ONEGZZNKSA-N
    • DTXSID901226969
    • Benzoic acid,5-bromo-2-[(2-nitroethenyl)amino]-
    • 5-Bromo-2-((2-nitrovinyl)amino)benzoicacid
    • CS-14038
    • (E)-5-Bromo-2-(2-nitrovinylamino)benzoic acid
    • CS-B0351
    • 5-bromo-2-[[(E)-2-nitroethenyl]amino]benzoic acid
    • SCHEMBL359180
    • 5-Bromo-2-((2-nitrovinyl)amino)benzoic acid
    • 5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid
    • Inchi: 1S/C9H7BrN2O4/c10-6-1-2-8(7(5-6)9(13)14)11-3-4-12(15)16/h1-5,11H,(H,13,14)
    • InChI Key: SZJMFZZFALOIGB-UHFFFAOYSA-N
    • SMILES: O=C(C1C(NC=C[N+](=O)[O-])=CC=C(Br)C=1)O

Computed Properties

  • Exact Mass: 285.95900
  • Monoisotopic Mass: 285.95892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 95.2Ų

Experimental Properties

  • PSA: 95.15000
  • LogP: 2.90330

5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-B0351-100mg
Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-
853908-49-3
100mg
$124.0 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058028-100mg
5-Bromo-2-(2-nitrovinylamino)benzoic acid
853908-49-3 97%
100mg
¥1450.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058028-1g
5-Bromo-2-(2-nitrovinylamino)benzoic acid
853908-49-3 97%
1g
¥3867.00 2024-07-28
Chemenu
CM244097-250mg
5-Bromo-2-((2-nitrovinyl)amino)benzoic acid
853908-49-3 95+%
250mg
$500 2022-06-10
TRC
B115330-100mg
5-Bromo-2-[(2-nitroethenyl)amino]-Benzoic Acid
853908-49-3
100mg
$ 210.00 2022-06-07
Chemenu
CM244097-1g
5-Bromo-2-((2-nitrovinyl)amino)benzoic acid
853908-49-3 95+%
1g
$830 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058028-250mg
5-Bromo-2-(2-nitrovinylamino)benzoic acid
853908-49-3 97%
250mg
¥2514.00 2024-07-28
Chemenu
CM244097-100mg
5-Bromo-2-((2-nitrovinyl)amino)benzoic acid
853908-49-3 95+%
100mg
$254 2022-06-10
TRC
B115330-50mg
5-Bromo-2-[(2-nitroethenyl)amino]-Benzoic Acid
853908-49-3
50mg
$ 135.00 2022-06-07
TRC
B115330-10mg
5-Bromo-2-[(2-nitroethenyl)amino]-Benzoic Acid
853908-49-3
10mg
$ 50.00 2022-06-07

5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  4 h, rt
Reference
Synthesis and biological activity of imidazo[4,5-c]quinoline derivatives as PI3K/mTOR inhibitors
Li, Yanjie; et al, Chemical Research in Chinese Universities, 2017, 33(6), 895-902

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  8 h, rt; 18 h, rt
Reference
Discovery of 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-ones based novel, potent and PI3Kδ selective inhibitors
Bahekar, Rajesh; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(11), 1313-1319

5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid Raw materials

5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid Preparation Products

5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid Related Literature

Additional information on 5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid

Comprehensive Overview of 5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid (CAS No. 853908-49-3)

5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid (CAS No. 853908-49-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to by its CAS number 853908-49-3, belongs to the class of benzoic acid derivatives, which are widely studied for their potential applications in drug development and material science. The presence of both bromo and nitroethenyl functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for 5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid has increased, particularly in the field of medicinal chemistry. Researchers are exploring its potential as a building block for designing novel anti-inflammatory and antimicrobial agents. The compound's ability to undergo various chemical transformations, such as nitro reduction and bromination, makes it a valuable tool for synthetic chemists. Additionally, its CAS number 853908-49-3 is frequently searched in academic databases, reflecting its growing relevance in scientific literature.

One of the most discussed topics in the context of 5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid is its role in green chemistry. With the global shift toward sustainable practices, researchers are investigating eco-friendly synthesis routes for this compound. Questions like "How to synthesize 5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid sustainably?" or "What are the applications of CAS 853908-49-3 in drug discovery?" are commonly searched in scientific forums and search engines, highlighting its interdisciplinary importance.

The compound's molecular structure also makes it a subject of interest in computational chemistry. Advanced molecular modeling techniques are being employed to predict its reactivity and interactions with biological targets. This aligns with the broader trend of integrating AI-driven drug design into pharmaceutical research, where compounds like 5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid serve as test cases for validating new algorithms.

From a commercial perspective, CAS No. 853908-49-3 is often listed in catalogs of specialty chemicals, catering to research institutions and pharmaceutical companies. Its purity and stability are critical factors for buyers, leading to frequent searches for "high-purity 5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid suppliers". The compound's analytical data, including NMR spectra and HPLC profiles, are also highly sought after for quality assurance purposes.

In summary, 5-Bromo-2-(2-nitroethenyl)amino-Benzoic Acid (CAS No. 853908-49-3) is a multifaceted compound with promising applications in drug development, material science, and sustainable chemistry. Its unique structural features and growing presence in scientific discourse underscore its potential to address contemporary challenges in chemistry and beyond.

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